2-amino-4-[4-(methylsulfanyl)phenyl]-4H-benzo[h]chromene-3-carbonitrile
Description
2-amino-4-[4-(methylsulfanyl)phenyl]-4H-benzo[h]chromene-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological properties
Properties
IUPAC Name |
2-amino-4-(4-methylsulfanylphenyl)-4H-benzo[h]chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-25-15-9-6-14(7-10-15)19-17-11-8-13-4-2-3-5-16(13)20(17)24-21(23)18(19)12-22/h2-11,19H,23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWOJCWFIRKDRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-amino-4-[4-(methylsulfanyl)phenyl]-4H-benzo[h]chromene-3-carbonitrile typically involves a multicomponent reaction (MCR) of aldehydes, malononitrile, and β-ketoesters. The reaction is often catalyzed by various catalysts, including organocatalysts and metal catalysts . The reaction conditions can vary, but common methods include:
Solvent-Free Conditions: Stirring the reactants without a solvent at elevated temperatures.
Ultrasonication: Using ultrasonic waves to accelerate the reaction.
Microwave Irradiation: Employing microwave energy to enhance reaction rates.
Industrial production methods may involve scaling up these laboratory techniques, optimizing reaction conditions for higher yields and purity .
Chemical Reactions Analysis
2-amino-4-[4-(methylsulfanyl)phenyl]-4H-benzo[h]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-amino-4-[4-(methylsulfanyl)phenyl]-4H-benzo[h]chromene-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the development of optical immunoassays and other analytical techniques.
Mechanism of Action
The mechanism of action of 2-amino-4-[4-(methylsulfanyl)phenyl]-4H-benzo[h]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt cellular processes . The compound’s anticancer properties are linked to its interaction with tubulin proteins, inhibiting cell division and inducing apoptosis .
Comparison with Similar Compounds
2-amino-4-[4-(methylsulfanyl)phenyl]-4H-benzo[h]chromene-3-carbonitrile can be compared with other similar compounds, such as:
2-amino-4-phenyl-4H-chromene-3-carbonitrile: Known for its anticancer properties.
2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-chromene-3-carbonitrile: Exhibits antibacterial and corrosion inhibition properties.
2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile: Used in various medicinal applications.
The uniqueness of 2-amino-4-[4-(methylsulfanyl)phenyl]-4H-benzo[h]chromene-3-carbonitrile lies in its specific pharmacological profile and the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
